2-((3,4-Dimethoxy-2-nitrophenyl)methylene)thiazolo(3,2-a)benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BRN 4585888 is a chiral compound with significant applications in various fields of science and industry. It is known for its unique chemical structure and properties, which make it a valuable substance for research and industrial purposes.
Vorbereitungsmethoden
The synthesis of BRN 4585888 involves several steps, including the resolution of racemic mixtures and the use of specific reagents and conditions. One method involves the resolution of racemic (E)-endo- or (-)-exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acid by crystallization of (+)-ephedrine salt of (-)-endo- or (-)-ephedrine salt of (-)-exo-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
BRN 4585888 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkali metal chlorides and chlorobenzene . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
BRN 4585888 has a wide range of scientific research applications. In chemistry, it is used as a starting material or intermediate in the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biochemical pathways. In industry, it can be used as a catalyst or as a component in the production of various materials .
Wirkmechanismus
The mechanism of action of BRN 4585888 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to specific receptors or enzymes, leading to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
BRN 4585888 can be compared with other similar compounds, such as 3-chlorobenzo[b]thiophene-2-carboxylic acid . These compounds share some structural similarities but differ in their specific chemical properties and applications. The uniqueness of BRN 4585888 lies in its specific chiral structure and the resulting chemical behavior, which makes it particularly valuable for certain applications.
Conclusion
BRN 4585888 is a versatile compound with significant importance in various scientific and industrial fields. Its unique chemical properties and the ability to undergo various reactions make it a valuable tool for researchers and industry professionals alike.
Eigenschaften
CAS-Nummer |
88498-94-6 |
---|---|
Molekularformel |
C18H13N3O5S |
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
(2E)-2-[(3,4-dimethoxy-2-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H13N3O5S/c1-25-13-8-7-10(15(21(23)24)16(13)26-2)9-14-17(22)20-12-6-4-3-5-11(12)19-18(20)27-14/h3-9H,1-2H3/b14-9+ |
InChI-Schlüssel |
KTKQNLLSMLKBRU-NTEUORMPSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-])OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.